molecular formula C10H10F2O4 B12534434 Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester CAS No. 651331-91-8

Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester

Cat. No.: B12534434
CAS No.: 651331-91-8
M. Wt: 232.18 g/mol
InChI Key: CYXSUWGYLXSXHZ-UHFFFAOYSA-N
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Description

Table 1: Systematic Identification

Property Value
CAS Registry Number 651331-91-8
Molecular Formula C₁₀H₁₀F₂O₄
SMILES Notation COC(=O)C₁=CC=C(OCC(F)F)C(=C₁)O
InChI Key KCMYRZFFXJTHIB-UHFFFAOYSA-N

The SMILES string explicitly defines the ester linkage (COC=O), the hydroxy group (O), and the difluoroethoxy side chain (OCC(F)F).

Properties

CAS No.

651331-91-8

Molecular Formula

C10H10F2O4

Molecular Weight

232.18 g/mol

IUPAC Name

methyl 4-(2,2-difluoroethoxy)-2-hydroxybenzoate

InChI

InChI=1S/C10H10F2O4/c1-15-10(14)7-3-2-6(4-8(7)13)16-5-9(11)12/h2-4,9,13H,5H2,1H3

InChI Key

CYXSUWGYLXSXHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCC(F)F)O

Origin of Product

United States

Preparation Methods

Step 1: Protection of the 2-Hydroxy Group

  • Substrate : 2-Hydroxy-4-hydroxybenzoic acid (salicylic acid derivative).
  • Reagents : Benzyl bromide, potassium carbonate (K₂CO₃), acetone.
  • Conditions : Reflux for 10 hours.
  • Outcome : 2-Hydroxy group protected as a benzyl ether, yielding 4-hydroxy-2-benzyloxybenzoic acid.

Step 2: Alkylation of the 4-Hydroxy Group

  • Reagents : 2,2-Difluoroethyl chloride, cesium carbonate (Cs₂CO₃), dimethylformamide (DMF).
  • Conditions : Room temperature for 1.5–4.5 hours.
  • Outcome : 4-(2,2-Difluoroethoxy) substituent introduced at position 4, forming 4-(2,2-difluoroethoxy)-2-benzyloxybenzoic acid.

Step 3: Deprotection of the 2-Hydroxy Group

  • Reagents : Hydrogen gas (H₂), palladium on carbon (Pd/C), ethanol.
  • Conditions : Catalytic hydrogenation under ambient pressure.
  • Outcome : Benzyl group removed, regenerating the 2-hydroxy group.

Step 4: Esterification of the Carboxylic Acid

  • Reagents : Methanol, sulfuric acid (H₂SO₄).
  • Conditions : Reflux overnight.
  • Outcome : Carboxylic acid converted to methyl ester, yielding the target compound.
Step Reagents Solvent Conditions Yield Source
1 Benzyl bromide, K₂CO₃ Acetone Reflux, 10 h 69%
2 2,2-Difluoroethyl chloride, Cs₂CO₃ DMF RT, 1.5–4.5 h 92%
4 Methanol, H₂SO₄ Methanol Reflux, overnight 84%

Method 2: Esterification Followed by Alkylation

Step 1: Esterification of the Carboxylic Acid

  • Substrate : 2-Hydroxy-4-hydroxybenzoic acid.
  • Reagents : Methanol, H₂SO₄.
  • Conditions : Reflux overnight.
  • Outcome : Methyl 2-hydroxy-4-hydroxybenzoate formed.

Step 2: Protection of the 2-Hydroxy Group

  • Reagents : Benzyl bromide, K₂CO₃, acetone.
  • Conditions : Reflux for 10 hours.
  • Outcome : 2-Hydroxy group protected as a benzyl ether.

Step 3: Alkylation of the 4-Hydroxy Group

  • Reagents : 2,2-Difluoroethyl chloride, Cs₂CO₃, DMF.
  • Conditions : Room temperature for 1.5–4.5 hours.
  • Outcome : 4-(2,2-Difluoroethoxy) substituent introduced.

Step 4: Deprotection and Final Purification

  • Reagents : H₂, Pd/C, ethanol.
  • Conditions : Catalytic hydrogenation.
  • Outcome : Target compound isolated via recrystallization or column chromatography.

Alternative Approaches: Lewis Acid-Catalyzed Alkylation

Key Insight :

Lewis acids (e.g., FeCl₃, trimethylborate) enhance the electrophilicity of the alkylating agent, improving reaction efficiency.

Procedure :

  • Deprotonation : 2-Hydroxy-4-hydroxybenzoic acid treated with NaH or Cs₂CO₃ in DMF.
  • Alkylation : Reaction with 2,2-difluoroethyl chloride in the presence of FeCl₃.
  • Esterification : Convert carboxylic acid to methyl ester using methanol and H₂SO₄.
Component Role Example
FeCl₃ Lewis acid catalyst Enhances alkylating agent
Cs₂CO₃ Base for deprotonation Activates phenolic oxygen
DMF Polar aprotic solvent Stabilizes intermediates

Critical Reaction Parameters

Solvent Selection :

  • DMF : Ideal for alkylation due to high polarity and ability to stabilize ionic intermediates.
  • Acetone : Preferred for protection reactions due to low boiling point and compatibility with K₂CO₃.

Temperature Control :

  • Room Temperature (RT) : Alkylation reactions proceed efficiently without side products.
  • Reflux (~100°C) : Required for esterification to drive equilibrium toward the ester.

Yield Optimization :

  • Excess Alkylating Agent : 1.1–1.5 equivalents of 2,2-difluoroethyl chloride ensure complete conversion.
  • Catalytic Hydrogenation : Pd/C avoids over-reduction of functional groups.

Comparative Analysis of Methods

Method Advantages Limitations
1 High yield in alkylation (92%) Multi-step process; requires deprotection
2 Simplified esterification Risk of side reactions during alkylation
Lewis Acid Improved reaction efficiency Requires careful handling of FeCl₃

Spectroscopic and Analytical Data

1H NMR (DMSO-d6) :

  • δ 9.32 (s, 1H, OH) : Hydroxyl proton at position 2.
  • δ 7.22 (s, 2H, HAr) : Aromatic protons at positions 3 and 5.
  • δ 3.83 (s, 6H, OCH₃Ar) : Methoxy groups (if present in intermediates).

Mass Spectrometry :

  • Molecular Ion Peak : m/z 238 (C₁₀H₁₀F₂O₄).

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Properties :
    • Research indicates that derivatives of benzoic acid exhibit anti-inflammatory effects. The compound may serve as a precursor for synthesizing novel anti-inflammatory agents aimed at treating conditions such as psoriasis and other immune diseases. A study highlighted the synthesis of related compounds that demonstrated efficacy in reducing inflammation in animal models .
  • Synthesis of Medicinal Compounds :
    • Benzoic acid derivatives are often utilized in the synthesis of various medicinal compounds. For instance, the methyl ester form can be converted into more complex structures through various chemical reactions, enhancing the therapeutic potential of the resulting products .
  • Potential as a Drug Carrier :
    • The unique structure of benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester allows it to act as a drug carrier, improving the solubility and bioavailability of poorly soluble drugs. This application is particularly significant in pharmaceutical formulations where enhanced absorption is crucial .

Agrochemical Applications

  • Pesticide Formulation :
    • The compound's properties make it suitable for use as an inert ingredient in pesticide formulations. Its effectiveness in enhancing the stability and efficacy of active ingredients has been documented in various regulatory assessments .
  • Herbicide Development :
    • Benzoic acid derivatives are being explored for their potential use in developing new herbicides that target specific weeds while minimizing environmental impact. The difluoroethoxy group may enhance the herbicide's selectivity and effectiveness .

Case Study 1: Anti-inflammatory Agent Development

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzoic acid derivatives, including methyl esters, to evaluate their anti-inflammatory properties. The results indicated that certain modifications to the benzoic acid structure significantly enhanced anti-inflammatory activity in vitro and in vivo .

Case Study 2: Pesticide Efficacy

A regulatory review conducted by the U.S. Environmental Protection Agency assessed the safety and efficacy of benzoic acid derivatives used in pesticide formulations. The findings confirmed that these compounds could effectively enhance the performance of active ingredients while ensuring compliance with safety standards .

Data Tables

Application AreaSpecific UseFindings/Notes
PharmaceuticalsAnti-inflammatory agentsEffective in reducing inflammation in models
Drug carrierImproves solubility and bioavailability
AgrochemicalsPesticide formulationEnhances stability and efficacy
Herbicide developmentTargets specific weeds with minimal impact

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and specificity, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent-driven differences:

Compound Name (IUPAC) Substituents (Position) Molecular Formula CAS No. Key Properties/Activities Source Reference
Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester -OH (C2), -OCH2CF2H (C4), -COOCH3 C10H10F2O5 Not provided Hypothesized high metabolic stability due to fluorine Inferred
Benzoic acid, 4-(acetylamino)-2-hydroxy-, methyl ester () -OH (C2), -NHCOCH3 (C4), -COOCH3 C10H11NO5 4093-28-1 99% purity (pharmaceutical grade)
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester () -OH (C3), -NHCO(3,4-OMePh) (C4), -COOCH3 C18H18NO7 Not provided First isolated natural product; potential bioactivity
2-(Acetylamino)benzoic acid methyl ester (Av7, ) -NHCOCH3 (C2), -COOCH3 C10H11NO3 Not provided Antitumor activity (AGS, HepG2, A549 cells)
Benzoic acid, 5-(formylamino)-2,4-dimethoxy-, methyl ester () -OCH3 (C2, C4), -NHCHO (C5), -COOCH3 C11H13NO5 174261-26-8 Acute toxicity (oral, skin, eye irritation)

Key Observations :

  • Electron-Withdrawing Groups : The difluoroethoxy group in the target compound enhances lipophilicity and may confer resistance to enzymatic hydrolysis compared to methoxy or ethoxy substituents (e.g., ).
  • Safety Profile: Compounds with hydroxyl or amino groups (e.g., ) show higher acute toxicity risks, whereas fluorinated derivatives (like the target compound) may have reduced reactivity but require empirical validation.

Physicochemical and Metabolic Stability Trends

  • Lipophilicity: Fluorine atoms in the difluoroethoxy group increase logP compared to non-fluorinated analogues (e.g., 4-methoxy or 4-ethoxy derivatives).
  • Solubility : The hydroxyl group at C2 enhances water solubility relative to fully alkylated derivatives (e.g., : 4-isopropoxy analogues).

Biological Activity

Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article focuses on the compound Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester (CAS No. 651331-90-7), exploring its chemical properties, biological activities, and relevant case studies.

  • Molecular Formula : C10H11F2O4
  • Molecular Weight : 214.19 g/mol
  • InChIKey : NGAQBVSDCROTEW-UHFFFAOYSA-N
  • Topological Polar Surface Area : 55.8 Ų
  • LogP (XLogP3) : 2.2

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit notable antimicrobial properties against various pathogens. The introduction of fluorinated ethoxy groups in the structure of this compound enhances its lipophilicity, potentially improving its ability to penetrate microbial membranes.

  • Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that related benzoic acid derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and pharmaceutical formulations .

Anti-inflammatory Effects

Benzoic acid derivatives are known to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The presence of the hydroxyl group at position 2 is believed to contribute to this activity.

  • Research Findings : In vitro studies have shown that compounds similar to 4-(2,2-difluoroethoxy)-2-hydroxybenzoate significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating a potential therapeutic role in inflammatory diseases .

Antioxidant Properties

The antioxidant capacity of benzoic acid derivatives is attributed to their ability to scavenge free radicals. The methoxy group enhances electron donation capabilities, contributing to the overall antioxidant activity.

  • Experimental Results : A comparative study assessed the radical scavenging activity of various benzoic acid esters, revealing that the methyl ester derivative exhibited a higher IC50 value against DPPH radicals than its non-fluorinated counterparts .

Toxicity and Safety Profile

While benzoic acid derivatives are widely used in food and pharmaceuticals, their safety profiles must be carefully evaluated. The compound has been assessed for genotoxicity and cytotoxicity in various studies.

  • Toxicological Assessment : An evaluation conducted by Health Canada indicated that while some benzoic acid derivatives possess low toxicity profiles, further studies are required to fully understand the implications of long-term exposure to fluorinated compounds .

Summary of Findings

Biological Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
AntioxidantHigh radical scavenging activity
ToxicityLow toxicity; further studies needed

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